molecular formula C6H8N2OS B2736769 5-Methyl-4-(methylthio)pyrimidin-2-ol CAS No. 55040-79-4

5-Methyl-4-(methylthio)pyrimidin-2-ol

Cat. No.: B2736769
CAS No.: 55040-79-4
M. Wt: 156.2
InChI Key: OWKFQGDPRUUKOJ-UHFFFAOYSA-N
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Description

5-Methyl-4-(methylthio)pyrimidin-2-ol: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 This specific compound features a methyl group at position 5, a methylthio group at position 4, and a hydroxyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(methylthio)pyrimidin-2-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-4-(methylthio)pyrimidin-2-ol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Pyrimidines: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

Industry:

    Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(methylthio)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. It may also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Uniqueness:

    5-Methyl-4-(methylthio)pyrimidin-2-ol: is unique due to the presence of both a methylthio group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-methyl-6-methylsulfanyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKFQGDPRUUKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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